3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde
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Overview
Description
3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde is a complex organic compound featuring a benzaldehyde core substituted with nitro and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of 3,4-dihydroxybenzaldehyde to introduce the nitro group. This is followed by the protection of hydroxyl groups and subsequent substitution reactions to introduce the triazolyl groups. The final step involves deprotection to yield the target compound.
Nitration: 3,4-Dihydroxybenzaldehyde is nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to form 3,4-dihydroxy-5-nitrobenzaldehyde.
Protection: The hydroxyl groups are protected using a suitable protecting group such as acetyl or benzyl groups.
Substitution: The protected intermediate undergoes substitution reactions with 4-methyl-1,2,4-triazole-3-thiol in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and substitution steps, and automated systems for protection and deprotection processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron in acidic conditions.
Substitution: The triazolyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.
Substitution: Potassium carbonate in DMF, sodium hydride in tetrahydrofuran (THF).
Major Products
Oxidation: 3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzoic acid.
Reduction: 3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazolyl groups make it a versatile ligand in coordination chemistry, forming stable complexes with various metals.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and antimicrobial agents. The presence of the nitro group and triazolyl moieties contributes to its biological activity.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anticancer and antiviral activities. The triazolyl groups are known to enhance the binding affinity to biological targets.
Industry
Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The triazolyl groups can bind to metal ions, affecting enzymatic activities and disrupting biological pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Bis[(1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde: Lacks the methyl group on the triazole ring, which may affect its reactivity and biological activity.
3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-benzaldehyde: Lacks the nitro group, which significantly alters its chemical and biological properties.
3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-aminobenzaldehyde:
Uniqueness
The presence of both nitro and triazolyl groups in 3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde makes it unique. The nitro group provides a site for bioreduction and potential cytotoxicity, while the triazolyl groups offer versatility in coordination chemistry and biological interactions.
This compound’s unique combination of functional groups allows for a wide range of applications in various scientific fields, making it a valuable subject of study.
Properties
IUPAC Name |
3,4-bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N7O3S2/c1-18-6-14-16-12(18)24-10-4-8(5-21)3-9(20(22)23)11(10)25-13-17-15-7-19(13)2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVWUJJDVWYFIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2=CC(=CC(=C2SC3=NN=CN3C)[N+](=O)[O-])C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N7O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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